Batyl alcohol
Overview
Description
Mechanism of Action
Target of Action
Batyl alcohol is a mono ether formed by condensation of stearyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes . The primary targets of this compound are the lipid membranes where it is incorporated.
Mode of Action
This compound and related glycyl ethers are susceptible to oxidation catalyzed by glyceryl-ether monooxygenases . The net oxidation gives glycerol and the carboxylic acid . This interaction with its targets results in changes in the lipid membrane composition and properties.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the oxidation pathway catalyzed by glyceryl-ether monooxygenases . This pathway leads to the production of glycerol and the carboxylic acid from this compound . This compound and related glycyl ethers are also susceptible to dehydrogenation catalyzed unsaturases to give the vinyl ethers called plasmalogens .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the absorption modulating activity of this compound on skin barrier properties was evaluated, and it was found that treatment of the skin with this compound caused a reduction in the amount of drug permeated, a reduction in transepidermal water loss (TEWL), and changes in the attenuated total reflectance–Fourier transform infrared (ATR-FTIR) peaks of stratum corneum lipids, indicative of a more ordered structure . This suggests that the environment in which this compound is applied can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Batyl alcohol plays a significant role in biochemical reactions, particularly in lipid metabolism. It is a component of some lipid membranes and is involved in the synthesis of plasmalogens, a type of phospholipid. This compound interacts with enzymes such as glyceryl-ether monooxygenase, which catalyzes its oxidation to produce glycerol and carboxylic acids . Additionally, this compound can be dehydrogenated by unsaturases to form vinyl ethers, contributing to the formation of plasmalogens .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect the inflammatory response in adipocytes by modulating the secretion of inflammatory mediators such as interleukin-1β and interleukin-10 . In human fibroblast cell lines, this compound has been observed to restore plasmalogen levels, which are crucial for maintaining cell membrane integrity and function . Furthermore, this compound impacts cell signaling pathways and gene expression related to inflammation and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and is oxidized by glyceryl-ether monooxygenase, leading to the production of glycerol and carboxylic acids . This oxidation process is essential for the metabolism of ether lipids. This compound also undergoes dehydrogenation to form plasmalogens, which are vital components of cell membranes and play a role in protecting cells from oxidative stress . These interactions highlight the importance of this compound in lipid metabolism and cellular protection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been observed that this compound is relatively stable and does not degrade quickly . Long-term studies have shown that this compound can maintain its beneficial effects on cellular function, such as restoring plasmalogen levels and modulating inflammatory responses, over extended periods . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can enhance plasmalogen levels without causing adverse effects . At higher doses, this compound may lead to a reduction in cell viability and potential toxic effects . These findings indicate the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by glyceryl-ether monooxygenase to produce glycerol and carboxylic acids . Additionally, this compound can be dehydrogenated to form plasmalogens, which are crucial for cell membrane integrity and function . These metabolic pathways highlight the role of this compound in maintaining lipid homeostasis and cellular health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it contributes to membrane structure and function . The distribution of this compound within cells is essential for its role in lipid metabolism and cellular protection.
Subcellular Localization
This compound is primarily localized in lipid membranes within cells. It is incorporated into the membranes of various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its function in maintaining membrane integrity and protecting cells from oxidative stress. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Batilol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with octadecanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the ether bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Batilol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of batilol can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
Batilol has a wide range of scientific research applications. In chemistry, it is used as a stabilizing agent in various formulations . In biology, batilol has been studied for its potential role in promoting white blood cell proliferation and preventing leukopenia caused by radiation or chemotherapy . In medicine, batilol is investigated for its potential therapeutic effects in treating granulocytopenia and other conditions . Additionally, batilol is used in the cosmetics industry as a skin-conditioning agent .
Comparison with Similar Compounds
Batilol is similar to other alkylglycerols, such as chimyl alcohol and selachyl alcohol . These compounds share a similar structure, with variations in the length and saturation of the alkyl chain . batilol is unique in its specific applications and properties. For example, batilol is particularly effective as a stabilizing agent in cosmetics, whereas chimyl alcohol and selachyl alcohol may have different applications .
Properties
IUPAC Name |
3-octadecoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047799 | |
Record name | 3-(Octadecyloxy)-1,2-propanediol | |
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Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [MSDSonline] | |
Record name | Batyl alcohol | |
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CAS No. |
544-62-7, 68990-53-4 | |
Record name | Batyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Batilol [INN] | |
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Record name | BATYL ALCOHOL | |
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Record name | BATYL ALCOHOL | |
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Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |
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Record name | Glycerides, C14-22 mono- | |
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Record name | 3-(Octadecyloxy)-1,2-propanediol | |
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Record name | Glycerides, C14-22 mono | |
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Record name | Batilol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |
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Record name | BATILOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of batyl alcohol?
A1: this compound has the molecular formula C21H44O3 and a molecular weight of 344.59 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a glycerol ether with an 18-carbon saturated alkyl chain attached to the glycerol backbone via an ether linkage at the sn-1 position.
Q3: What spectroscopic techniques are typically used to characterize this compound?
A3: this compound can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). []
Q4: What is the role of this compound in living organisms?
A4: While the exact biological function of this compound remains unclear, it is believed to play a role in cell signaling, membrane fluidity, and as a precursor for other biologically active molecules like plasmalogens. [, ]
Q5: What is the connection between this compound and plasmalogens?
A5: this compound can serve as a precursor for plasmalogen biosynthesis. Plasmalogens are essential ether lipids found in cell membranes, particularly abundant in the brain and heart. []
Q6: Can this compound supplementation address plasmalogen deficiency in the brain?
A6: Studies in a mouse model of plasmalogen deficiency (Gnpat KO) found that while oral this compound supplementation could restore plasmalogen levels in peripheral tissues, it did not significantly increase plasmalogen levels in the brain. This suggests limitations in the transport of this compound across the blood-brain barrier and/or its utilization for cerebral plasmalogen synthesis. []
Q7: Has this compound demonstrated any effects on the cardiovascular system?
A8: In a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a condition characterized by plasmalogen deficiency, oral this compound supplementation was shown to improve cardiac conduction velocity, suggesting a potential role in addressing cardiac manifestations associated with plasmalogen deficiency. []
Q8: What is known about the metabolism of this compound?
A9: Studies using the protozoan Crithidia fasciculata demonstrated that these organisms can take up and metabolize exogenous this compound. One identified metabolite was alkyl-dihydroxy acetone, suggesting an initial cleavage of the ether bond during metabolism. [, ]
Q9: How is this compound typically formulated for research and potential therapeutic applications?
A11: this compound has been investigated for its emulsifying properties in cosmetic formulations like creams and lotions. [, ] It has also been incorporated into tablets for oral administration in studies exploring its potential therapeutic benefits. [, ]
Q10: Are there any safety concerns associated with this compound?
A12: While this compound is generally considered safe for use in cosmetics, more research is needed to fully understand its safety profile for potential therapeutic applications, particularly concerning long-term use and potential side effects. []
Q11: What are the key challenges in studying this compound and other alkylglycerols?
A13: Some challenges include the limited availability of standardized analytical methods, the complexity of biological systems, and the need for more robust in vivo studies to confirm preliminary findings and assess potential therapeutic applications. [, ]
Q12: What are promising areas for future research on this compound?
A14: Further research on this compound could focus on:* Elucidating its specific mechanisms of action in various biological processes.* Investigating its potential for treating diseases associated with plasmalogen deficiency, including neurological and cardiovascular disorders.* Developing targeted drug delivery systems to improve its bioavailability to specific organs, like the brain.* Conducting comprehensive toxicological studies to establish its safety profile for potential therapeutic use.* Exploring its applications in other fields, such as cosmetics and food science. []
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